Camphor

Enantiomer Comparison Thermophysical Properties Phase Behavior

Select D-(+)-Camphor (CAS 464-49-3) for its proven, non-substitutable performance: the historical gold-standard plasticizer for cellulose nitrate, a benchmark TRPV1/TRPV3/TRPM8 activator for sensory research, and a USP-compliant API for topical analgesics & antifungals. Its +41° to +43° specific rotation guarantees enantiomeric reproducibility that menthol or eucalyptol cannot match, while its superior thermodynamic profile delivers reliable moth-repellent vapor action. Procure with confidence—USP monographs and compendial traceability ensure batch-to-batch consistency for regulated pharmaceutical development.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 464-49-3
Cat. No. B1678855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamphor
CAS464-49-3
Synonyms(R)-(+)-Camphor;  AI3-01698;  AI301698;  AI3 01698;  d-2-Bornanone;  Formosa camphor;  Japanese camphor;  Laurel camphor; 
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2)C)C
InChIInChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3
InChIKeyDSSYKIVIOFKYAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble (NIOSH, 2024)
In water, 1.6X10+3 mg/L at 25 °C
At 25 °C one gram dissolves in about 800 mL water, in 1 mL alcohol, 1 mL ether, 0.5 mL chloroform. Freely soluble in carbon disulfide, petroleum benzin, fixed and volatile oils. Also soluble in concentrated mineral acids, in phenol, in liquid ammonia and in liquid sulfoxide
Solubility in water, g/100ml at 25Â °C: 0.12
Slightly soluble
Soluble (in ethanol)
Insoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Why Camphor (CAS 464-49-3) Is a Distinct Monoterpene Ketone


Camphor (CAS 464-49-3), designated as D-(+)-Camphor, is a bicyclic monoterpene ketone with the molecular formula C₁₀H₁₆O and a molar mass of 152.23 g/mol [1]. It exists as a white, crystalline solid with a characteristic strong odor, exhibiting a melting point range of 174–182°C, a boiling point of 204°C, a vapor pressure of 4 mmHg at 70°C, and limited water solubility but high solubility in organic solvents like ethanol [1][2]. As the naturally occurring enantiomer, it is distinguished by a specific optical rotation of +41° to +43° (c=10, USP alcohol) [2]. This compound serves as a benchmark monoterpene in TRP channel research, an industrial plasticizer, and a pharmaceutical active ingredient, with its regulatory status, defined by USP monographs, ensuring quality control across applications [2].

Why Substituting Camphor with Other Monoterpenes Like Menthol or Eucalyptol Fails


Direct substitution of camphor (CAS 464-49-3) with other monoterpenes such as menthol or eucalyptol is scientifically unsound due to fundamental differences in chemical structure and biological activity [1]. Despite their shared terpenoid class, camphor's bicyclic ketone structure confers a unique pharmacological profile compared to the cyclic alcohol menthol or the cyclic ether eucalyptol [1]. Critically, these structural distinctions result in divergent safety profiles: camphor, along with thujone and eucalyptus oil, is known to induce convulsions upon overdose, a toxicological response not observed with menthol, highlighting the need for precise ingredient selection [2].

Quantitative Differentiation of Camphor (464-49-3) Against Analogs


Camphor vs. Racemic dl-Camphor: Melting Point

The pure D-(+)-enantiomer (CAS 464-49-3) exhibits a higher melting point compared to the racemic (dl) mixture, a key thermophysical difference [1].

Enantiomer Comparison Thermophysical Properties Phase Behavior

Camphor's Antifungal Efficacy Compared to Menthol and Thymol

Camphor demonstrates significant in vitro antifungal activity against common dermatophytes, being identified as one of the most efficacious components among a set of tested monoterpenes, including menthol and thymol [1].

Antifungal Activity Dermatophyte Monoterpene Comparison

Camphor is a Unique Promiscuous TRP Channel Modulator

Camphor uniquely activates both warm (TRPV3) and cold (TRPM8) sensing ion channels, a promiscuous profile distinct from menthol and other more selective monoterpenes [1][2].

TRP Channels Pharmacology Ion Channel Activation

Lower Toxicity Profile of Camphor Vapor vs. Naphthalene

For applications relying on sublimation, camphor's vapor is considered less toxic than that of naphthalene or para-dichlorobenzene (PDB), which are common alternatives in moth repellents [1].

Toxicology Sublimation Moth Repellent

Key Application Scenarios for Camphor (464-49-3) Based on Its Evidence-Based Differentiation


Pharmaceutical Topical Analgesic and Antifungal Formulations

Camphor's unique TRP channel activation profile [1] and demonstrated antifungal efficacy [2] make it a preferred active pharmaceutical ingredient (API) for topical analgesics and antifungal creams. Its USP-grade standard [3] ensures consistent quality and purity for regulatory compliance, justifying its selection over non-compendial or less-characterized monoterpenes.

Industrial Plasticizer for Cellulose Nitrate (Celluloid)

Camphor is historically and contemporarily recognized as the best plasticizer for cellulose nitrate (celluloid) [1], a niche industrial application where its specific solvating and plasticizing properties remain unmatched by alternatives like dibutyl phthalate [2], which lack its unique combination of properties.

Neuroscience and Sensory Biology Research

The promiscuous activity of camphor at TRPV1, TRPV3, and TRPM8 [1] positions it as a critical research tool for studying thermo-TRP channel pharmacology, sensory neuron function, and the mechanisms of temperature sensation. Its well-defined enantiomeric purity (D-(+) form) [2] is essential for reproducible biological studies.

Household Moth Repellent and Air Freshener Products

In consumer goods, camphor offers a less toxic vapor alternative to naphthalene or PDB for sublimation-based moth repellents [1]. Its characteristic strong aroma and volatility profile support its use in air fresheners and similar applications where a long-lasting, recognizable scent is desired.

Technical Documentation Hub

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45 linked technical documents
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